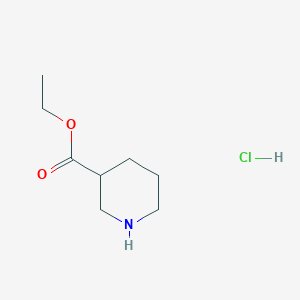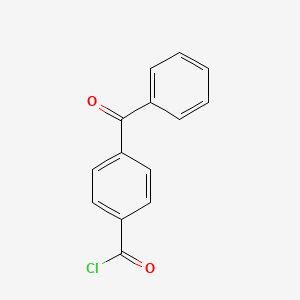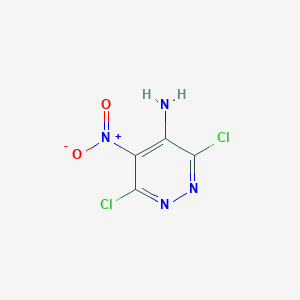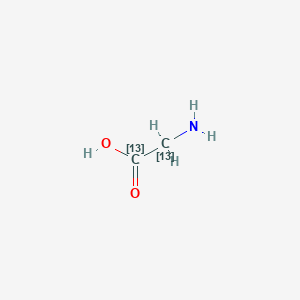
Glycine-13C2
Übersicht
Beschreibung
Glycine-13C2 is a useful research compound. Its molecular formula is C2H5NO2 and its molecular weight is 77.052 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Uptake in Agriculture
Glycine-13C2 has been studied for its uptake by agriculturally important plants, such as Phleum pratense and Trifolium hybridum. These studies show that a significant portion of glycine-derived nitrogen is absorbed as intact amino acid by these plants (Näsholm, Huss-Danell, & Högberg, 2000).
Role in Erythrocytes
Research has explored the use of this compound in understanding intra-erythrocyte microviscosity and the diffusion of labeled glutathione. This study provides insights into cellular biophysics and the dynamics of key cellular components (Endre, Chapman, & Kuchel, 1983).
Uptake by Wheat Plants
Another application of this compound has been in studying its uptake by wheat plants. This research demonstrates that field-grown wheat can absorb glycine directly from the soil, challenging the traditional view of plant nitrogen sourcing (Näsholm, Huss-Danell, & Högberg, 2001).
NMR Studies in Polymorphs
This compound has been critical in nuclear magnetic resonance (NMR) studies to differentiate between alpha and gamma polymorphs of glycine, aiding in understanding the dynamic properties of these polymorphs (Potrzebowski, Tekely, & Dusausoy, 1998).
Metabolism in Astroglial Cells
Research on this compound has also been conducted in the context of astroglial cell metabolism, particularly in the synthesis of creatine, serine, and glutathione. These findings are relevant for understanding brain metabolism and neurological functions (Dringen, Verleysdonk, Hamprecht, Willker, Leibfritz, & Brand, 1998).
Implications for Nutrition and Health
The study of this compound contributes to understanding glycine metabolism in animals and humans, highlighting its role in metabolic regulation, antioxidative reactions, and neurological function, with implications for various diseases and health conditions (Wang, Wu, Dai, Yang, Wang, & Wu, 2013).
Photosynthesis and Protein Synthesis
This compound is also used to study the role of glycine in photosynthesis and protein synthesis in plants, like in the case of soybean leaves, where it helps in understanding the photorespiratory C2 cycle (Cegelski & Schaefer, 2005).
Wirkmechanismus
Target of Action
Glycine-13C2, a 13C-labeled form of the amino acid glycine, primarily targets the glycine receptors and N-methyl-D-aspartic acid (NMDA) receptors in the central nervous system . These receptors play crucial roles in neurotransmission .
Mode of Action
This compound, similar to its unlabeled counterpart, acts as an inhibitory neurotransmitter in the central nervous system . It binds to the strychnine-sensitive glycine receptors, causing an influx of chloride ions into the neuron, which leads to hyperpolarization and a decrease in neuronal excitability . This compound also acts as a co-agonist along with glutamate at the glutaminergic NMDA receptors .
Biochemical Pathways
This compound is involved in several biochemical pathways. The predominant pathway in animals and plants is the reverse of the glycine synthase pathway . In this pathway, glycine is degraded in two steps. The first step is the reverse of glycine biosynthesis from serine with serine hydroxymethyl transferase. Serine is then converted to pyruvate . In the third pathway of glycine degradation, glycine is converted to glyoxylate by D-amino acid oxidase .
Result of Action
The molecular and cellular effects of this compound action are diverse. It plays a significant role in metabolic regulation, anti-oxidative reactions, and neurological function . This compound inhibits oxidative stress-induced neurodegeneration primarily by downregulating phospho-c-Jun N-terminal kinase (p-JNK) levels . It also reverses neuroapoptosis by reducing the protein expression levels of proapoptotic markers and increasing the protein expression level of the antiapoptotic protein Bcl-2 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, soil characteristics such as water content and composition can affect the environmental fate and bioavailability of glycine . Additionally, the gut microbiota can metabolize glycine, altering its efficacy and toxicity .
Safety and Hazards
Zukünftige Richtungen
Glycine-13C2 has potential applications in various fields. For instance, it can be used in NMR-based and MS-based studies . It can also be used in the study of cellular metabolism, which could lead to important insights in biomedical research . Furthermore, it can be used in the study of the fate of glyphosate and its degradation products in agricultural soil .
Biochemische Analyse
Biochemical Properties
Glycine-13C2 is involved in numerous biochemical reactions. It acts as a precursor for the synthesis of proteins, nucleic acids, and other biomolecules. This compound interacts with enzymes such as serine hydroxymethyltransferase, which catalyzes the reversible conversion of serine to glycine. It also participates in the glycine cleavage system, where it is broken down into carbon dioxide and ammonia . These interactions highlight its role in amino acid metabolism and cellular function.
Cellular Effects
This compound influences various cellular processes. It serves as an inhibitory neurotransmitter in the central nervous system and acts as a co-agonist with glutamate at N-methyl-D-aspartic acid (NMDA) receptors . This interaction affects cell signaling pathways and gene expression, contributing to the regulation of neuronal activity and synaptic plasticity. Additionally, this compound is involved in the synthesis of purines, heme, and proteins, impacting cellular metabolism and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an agonist at NMDA receptors, facilitating excitatory neurotransmission . This compound also inhibits enzymes such as glycine hydroxymethyltransferase, affecting the conversion of serine to glycine . These interactions influence gene expression and cellular metabolism, contributing to its overall biochemical effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance cellular function and metabolism. At high doses, this compound can have toxic or adverse effects, such as increased apoptosis and altered cytokine secretion . These findings underscore the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key component of the glycine cleavage system, where it is converted to carbon dioxide and ammonia . Additionally, this compound participates in the synthesis of glutathione, heme, and purines, influencing metabolic flux and metabolite levels . These pathways highlight its central role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It interacts with glycine transporters, facilitating its uptake and distribution . This compound can accumulate in certain tissues, affecting its localization and overall function.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. It is involved in mitochondrial processes such as the glycine cleavage system, where it contributes to energy production and metabolic regulation . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, directing it to specific compartments and organelles.
Eigenschaften
IUPAC Name |
2-aminoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C](=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514663 | |
| Record name | (~13~C_2_)Glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.052 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67836-01-5 | |
| Record name | (~13~C_2_)Glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can Glycine-13C2 be used to study microbial responses to climate change?
A1: this compound acts as a tracer to understand how environmental changes impact microbial activity. In a study by [], researchers injected this compound into soil subjected to simulated climate change conditions (elevated temperature, drought, and elevated CO2). By analyzing the incorporation of 13C into microbial biomarkers like phospholipid fatty acids (PLFAs), they observed distinct responses in bacteria and fungi to the treatments, revealing valuable insights into microbial carbon utilization and adaptation strategies.
Q2: Can this compound be used to investigate metabolic pathways in cancer research?
A2: Yes, this compound can elucidate metabolic pathways involved in cancer cell proliferation. Researchers in [] utilized this compound along with other labeled compounds to investigate nucleotide synthesis in human lung cancer tissues. They discovered that, contrary to previous beliefs based on cell line studies, [13C6]glucose was the preferred carbon source for purine synthesis in the tissues, highlighting the importance of studying actual patient samples. This research provides valuable insights for developing new cancer therapies targeting specific metabolic pathways.
Q3: this compound is frequently mentioned in the context of REDOR NMR. What is the significance of this technique?
A3: REDOR (Rotational Echo DOuble Resonance) NMR utilizes this compound, specifically its 13C labeling, to determine distances between atoms in molecules. [, ] This technique is particularly useful for studying molecular structures and interactions. The 13C label in this compound acts as a probe, allowing researchers to measure distances between the labeled carbon and other nuclei, providing valuable structural information. The development of advanced REDOR techniques, as described in [], further enhances the ability to analyze complex molecular systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


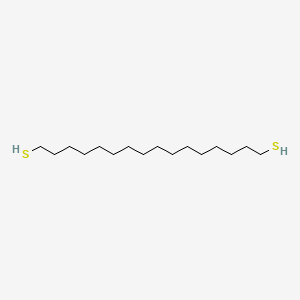
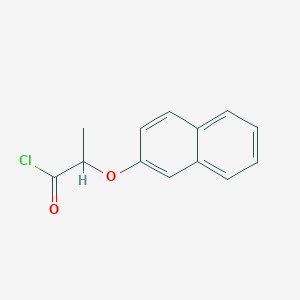
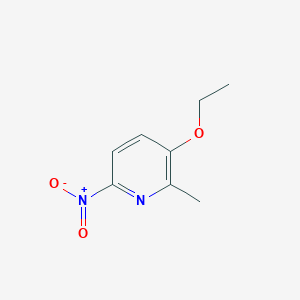
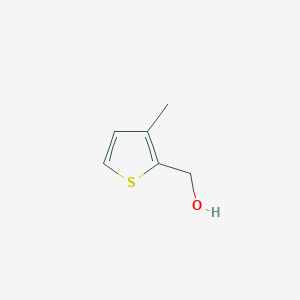

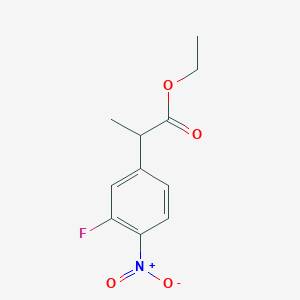
![Benzo[g]quinoxaline](/img/structure/B1338093.png)
